molecular formula C18H15ClN2O4S2 B12208402 N-[4-(benzenesulfonamido)-2-chloro-phenyl]benzenesulfonamide CAS No. 5465-40-7

N-[4-(benzenesulfonamido)-2-chloro-phenyl]benzenesulfonamide

Cat. No.: B12208402
CAS No.: 5465-40-7
M. Wt: 422.9 g/mol
InChI Key: VMBXKJCIFLCWNO-UHFFFAOYSA-N
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Description

N-[4-(benzenesulfonamido)-2-chloro-phenyl]benzenesulfonamide is a compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of two benzenesulfonamide groups attached to a central phenyl ring, which is further substituted with a chlorine atom. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzenesulfonamido)-2-chloro-phenyl]benzenesulfonamide typically involves the reaction of 4-chloroaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then further reacted with another equivalent of benzenesulfonyl chloride to yield the final product . The reaction conditions generally require a controlled temperature and an inert atmosphere to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(benzenesulfonamido)-2-chloro-phenyl]benzenesulfonamide stands out due to its dual benzenesulfonamide groups, which enhance its binding affinity and specificity towards certain molecular targets. The presence of the chlorine atom further modulates its chemical reactivity and biological activity, making it a versatile compound for various applications .

Properties

CAS No.

5465-40-7

Molecular Formula

C18H15ClN2O4S2

Molecular Weight

422.9 g/mol

IUPAC Name

N-[4-(benzenesulfonamido)-3-chlorophenyl]benzenesulfonamide

InChI

InChI=1S/C18H15ClN2O4S2/c19-17-13-14(20-26(22,23)15-7-3-1-4-8-15)11-12-18(17)21-27(24,25)16-9-5-2-6-10-16/h1-13,20-21H

InChI Key

VMBXKJCIFLCWNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)Cl

Origin of Product

United States

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